molecular formula C18H17N3O5 B3856221 4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid

4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid

Cat. No.: B3856221
M. Wt: 355.3 g/mol
InChI Key: FGFRVEPTBLVKNV-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid is an organic compound with the molecular formula C18H17N3O5 It is a derivative of benzoic acid, featuring a complex structure with multiple functional groups, including a methoxybenzoyl group, an aminoacetyl group, and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-methoxybenzoyl chloride: This is achieved by reacting 3-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Acylation of aminoacetic acid: The resulting 3-methoxybenzoyl chloride is then reacted with aminoacetic acid in the presence of a base such as triethylamine (TEA) to form 3-methoxybenzoylaminoacetic acid.

    Formation of hydrazone: The 3-methoxybenzoylaminoacetic acid is then treated with hydrazine hydrate to form the corresponding hydrazone.

    Condensation with 4-formylbenzoic acid: Finally, the hydrazone is condensed with 4-formylbenzoic acid under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazone group can be reduced to form a hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 4-[(E)-[[2-[(3-hydroxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid.

    Reduction: 4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinyl]methyl]benzoic acid.

    Substitution: 4-[(E)-[[2-[(3-substituted benzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid.

Scientific Research Applications

4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[[2-[(3-hydroxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-26-15-4-2-3-14(9-15)17(23)19-11-16(22)21-20-10-12-5-7-13(8-6-12)18(24)25/h2-10H,11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFRVEPTBLVKNV-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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